Vinyl tel-luride
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Overview
Description
Vinyl telluride is an organotellurium compound characterized by the presence of a vinyl group (CH=CH2) bonded to a tellurium atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinyl telluride can be synthesized through several methods. One common approach involves the reaction of tellurium with acetylene and 2-bromopyridine in the presence of potassium hydroxide (KOH), hydrazine hydrate, and hexamethylphosphoramide (HMPA) under acetylene pressure . Another method includes the coupling of vinylic tellurides with alkynes catalyzed by palladium dichloride, which can be performed under mild conditions with the aid of copper (II) chloride as an oxidizing agent .
Industrial Production Methods: Industrial production of vinyl telluride typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Vinyl telluride undergoes various types of chemical reactions, including:
Oxidation: Vinyl telluride can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert vinyl telluride to tellurium-containing anions.
Substitution: Vinyl telluride can participate in substitution reactions, where the tellurium atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions with alkynes or aryl halides are common.
Major Products Formed:
Oxidation: Telluroxides and tellurones.
Reduction: Tellurium-containing anions.
Substitution: Enynes and enediynes.
Scientific Research Applications
Vinyl telluride has a wide range of applications in scientific research:
Biology: Investigated for its potential neuroprotective effects against manganese-induced neurotoxicity.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials, such as photovoltaic devices and semiconductors.
Mechanism of Action
The mechanism of action of vinyl telluride involves its ability to undergo tellurium-metal exchange reactions, forming reactive intermediates such as vinyllithiums and vinylcyanocuprates . These intermediates can participate in various organic transformations, leading to the formation of complex molecular structures. Additionally, vinyl telluride’s antioxidant properties contribute to its neuroprotective effects by reducing oxidative stress and modulating metal transport in biological systems .
Comparison with Similar Compounds
Vinyl telluride can be compared with other organotellurium compounds, such as:
Phenyl telluride: Similar in reactivity but differs in the nature of the organic group attached to tellurium.
Alkyl tellurides: Generally less reactive than vinyl telluride due to the absence of a double bond.
Aryl tellurides: Often used in similar applications but may exhibit different reactivity patterns due to the aromatic ring.
Uniqueness: Vinyl telluride’s unique reactivity, particularly in stereoselective synthesis and its potential neuroprotective properties, distinguishes it from other organotellurium compounds .
Properties
Molecular Formula |
C2H3Te |
---|---|
Molecular Weight |
154.6 g/mol |
InChI |
InChI=1S/C2H3Te/c1-2-3/h2H,1H2 |
InChI Key |
VDRDUOOPMBUTEV-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Te] |
Origin of Product |
United States |
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